(E)-N,N-diethyl-3-phenylprop-2-en-1-amine
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Overview
Description
1-(Diaethylamino)-3-phenyl-2-propen is an organic compound that belongs to the class of enaminones. Enaminones are known for their versatile chemical properties and applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a diaethylamino group attached to a phenyl-substituted propen backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diaethylamino)-3-phenyl-2-propen can be synthesized through several methods. One common approach involves the reaction of para-methylacetophenone with dimethylformamide dimethyl acetal. This reaction typically occurs under mild conditions and yields the desired enaminone compound .
Industrial Production Methods: Industrial production of 1-(Diaethylamino)-3-phenyl-2-propen often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Diaethylamino)-3-phenyl-2-propen undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The diaethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1-(Diaethylamino)-3-phenyl-2-propen has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Diaethylamino)-3-phenyl-2-propen involves its interaction with specific molecular targets. The diaethylamino group can interact with enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds or other non-covalent interactions, leading to changes in the target’s function .
Comparison with Similar Compounds
3-(Dimethylamino)-1-phenylprop-2-en-1-one: This compound shares a similar structure but with a dimethylamino group instead of a diaethylamino group.
3-(4-Dimethylamino)phenyl-1-phenylprop-2-en-1-one: Another similar compound with a dimethylamino group and additional phenyl substitution.
Uniqueness: 1-(Diaethylamino)-3-phenyl-2-propen is unique due to its specific diaethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(E)-N,N-diethyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-3-14(4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+ |
InChI Key |
PPMXDDJEXJDFMT-DHZHZOJOSA-N |
Isomeric SMILES |
CCN(CC)C/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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